molecular formula C11H14N2O3S B2977998 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid CAS No. 1016732-78-7

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid

Cat. No. B2977998
CAS RN: 1016732-78-7
M. Wt: 254.3
InChI Key: FWPFHMRPRITKIV-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MTPCA is a heterocyclic compound that contains a thiazole ring and a piperidine ring. It has a molecular formula of C12H16N2O2S and a molecular weight of 260.33 g/mol.

Mechanism Of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid may exert its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in activated microglial cells. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has also been found to protect neuronal cells from oxidative stress-induced damage. In animal studies, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain.

Advantages And Limitations For Lab Experiments

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has several advantages for laboratory experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is also soluble in various solvents, which makes it easy to handle in experiments. However, one limitation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid is its relatively high cost compared to other compounds with similar biological activities.

Future Directions

There are several future directions for the research on 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid's potential as a plant growth regulator and a pesticide. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid (1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid) is a promising compound with potential applications in medicine, agriculture, and material science. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods and has been extensively studied for its biological activities. 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities and has potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid and its potential applications in various fields.

Synthesis Methods

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid can be synthesized through various methods, including the reaction of 4-methylthiazole-5-carboxylic acid with piperidine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid as a white solid with a high purity.

Scientific Research Applications

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In medicine, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been shown to exhibit anti-inflammatory and neuroprotective activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been tested as a plant growth regulator and a pesticide. It has been found to enhance plant growth and inhibit the growth of certain pests. In material science, 1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(4-methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7-9(17-6-12-7)10(14)13-4-2-3-8(5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPFHMRPRITKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidine-3-carboxylic acid

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